molecular formula C14H15FN4O B2795421 (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone CAS No. 492464-17-2

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone

Cat. No.: B2795421
CAS No.: 492464-17-2
M. Wt: 274.299
InChI Key: XVAZYORVNDBATM-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone is a chemical compound with the molecular formula C14H15FN4O. It is a heterocyclic compound that contains both piperazine and imidazole rings, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone typically involves the reaction of 4-fluorophenylpiperazine with imidazole-1-carboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone
  • (4-(4-Bromophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone
  • (4-(4-Methylphenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone

Uniqueness

(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-imidazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-12-1-3-13(4-2-12)17-7-9-18(10-8-17)14(20)19-6-5-16-11-19/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAZYORVNDBATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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